molecular formula C11H14O2 B3056069 2-(4-Methylphenyl)butanoic acid CAS No. 68692-82-0

2-(4-Methylphenyl)butanoic acid

Cat. No. B3056069
CAS RN: 68692-82-0
M. Wt: 178.23 g/mol
InChI Key: RTJXQMWCVNVYIW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)butanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H14O2/c1-9-4-2-5-10 (8-9)6-3-7-11 (12)13/h2,4-5,8H,3,6-7H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

2-(4-Methylphenyl)butanoic acid is a solid substance . It has a molecular weight of 178.23 .

Scientific Research Applications

Biotransformation Variability

2-(4-Methylphenyl)butanoic acid and similar compounds exhibit varied biotransformation across species. For instance, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid is rapidly reduced to an alcohol in humans, while in other species like cats, dogs, and rodents, its side-chain is oxidized to acetic acid. This oxidation and the secondary biotransformations it undergoes differ significantly among species, affecting the compound's pharmacokinetics and metabolism (Pottier, Busigny, & Raynaud, 1978).

Chemical Synthesis and Modification

The compound and its derivatives are useful in various synthetic processes. For instance, the synthesis of chromones involves photochemical approaches using esters of 2-butynoic, propynoic, and 3-oxobutanoic acids, including derivatives of 2-(4-Methylphenyl)butanoic acid. These compounds serve as precursors in synthesizing biologically active molecules (Álvaro et al., 1987). Additionally, methods like asymmetric decarboxylation in cholesteric liquid crystals have been studied using 2-ethyl-2-(4-methylphenyl)-propane-1,3-dioic acid, demonstrating the compound's utility in exploring stereochemical reactions (Tanaka et al., 1983).

Molecular Docking and Spectroscopic Studies

In the realm of molecular docking and spectroscopic analysis, derivatives of 2-(4-Methylphenyl)butanoic acid are significant. For example, the docking studies of 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid and its variants show their potential inhibition of Placenta growth factor (PIGF-1), indicating their relevance in pharmacology and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Optoelectronics and Ion Channel Modulation

In optoelectronics and nanotechnology, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, demonstrates the ability to optically gate synthetic ion channels. This indicates its application in controlled ionic transport, sensing, and information processing (Ali et al., 2012).

Enantioseparation Techniques

2-(4-Methylphenyl)butanoic acid has been used in the study of enantioseparation by countercurrent chromatography, showcasing the influence of the methyl group's position on enantiorecognition. This study aids in understanding the separation of isomeric compounds based on their chirality (Jin, Bao, Sun, & Tong, 2020).

Synthesis of Biologically Active Compounds

The compound and its derivatives have been utilized in the synthesis of various biologically active molecules. For example, methods have been developed for synthesizing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, which are important intermediates for synthesizing ACE inhibitors and other pharmacologically relevant substances (Zhang, Khan, Gong, & Lee, 2009).

properties

IUPAC Name

2-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJXQMWCVNVYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988386
Record name 2-(4-Methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68692-82-0
Record name Butyric acid, 2-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068692820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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